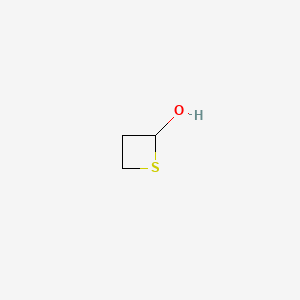
Thietan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thietan-2-ol is a chemical compound with the molecular formula C₃H₆OS. It is a four-membered ring structure containing sulfur and oxygen atoms. This compound is part of the thietane family, which are aliphatic four-membered thiaheterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thietan-2-ol can be synthesized through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates .
Industrial Production Methods: Industrial production of thietanes, including this compound, often involves photochemical [2 + 2] cycloadditions (thia-Paternò–Büchi reactions) of alkenes and thiocarbonyl compounds . This method is particularly useful for synthesizing spirothietanes. Additionally, the formal [2 + 2] cycloadditions of hexafluorothioacetone and olefins are applied in the preparation of bis(trifluoromethyl)-containing thietanes .
Chemical Reactions Analysis
Types of Reactions: Thietan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.
Scientific Research Applications
Thietan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thietan-2-ol involves its interaction with molecular targets and pathways in biological systems. This compound can act as a nucleophile due to the presence of the sulfur atom, which can participate in various chemical reactions. The specific pathways and molecular targets depend on the context in which this compound is used, such as in pharmaceuticals or biochemical studies .
Comparison with Similar Compounds
Thietan-3-ol: Another member of the thietane family, differing in the position of the hydroxyl group.
Oxetan-3-ol: A similar four-membered ring compound but with an oxygen atom instead of sulfur.
Thietanose Nucleosides: Thietan-2-ol derivatives used in antiviral research.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Properties
CAS No. |
50879-06-6 |
|---|---|
Molecular Formula |
C3H6OS |
Molecular Weight |
90.15 g/mol |
IUPAC Name |
thietan-2-ol |
InChI |
InChI=1S/C3H6OS/c4-3-1-2-5-3/h3-4H,1-2H2 |
InChI Key |
XNCBIABGXFRJQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


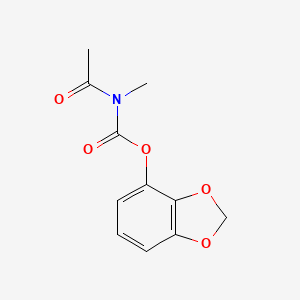
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)
![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
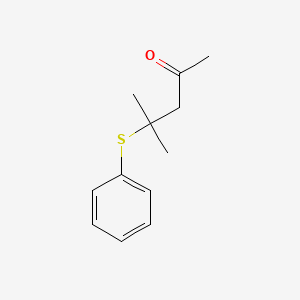
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)
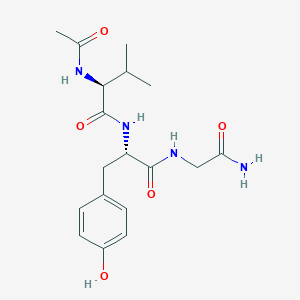
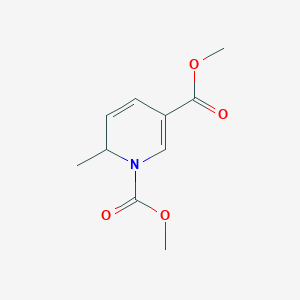
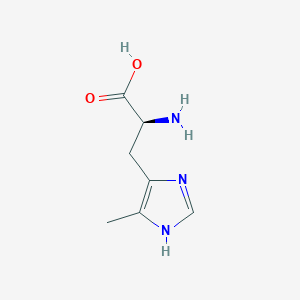
![3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine](/img/structure/B14657205.png)

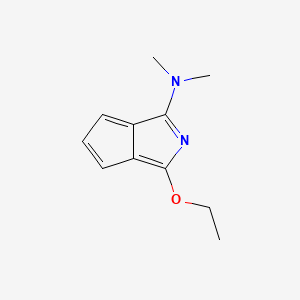
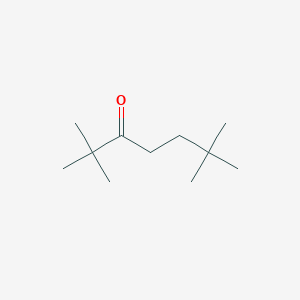
![7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B14657247.png)
